2-Chloro-6-fluoro-3-methylbenzyl alcohol
Overview
Description
2-Chloro-6-fluoro-3-methylbenzyl alcohol is a chemical compound with the molecular formula C8H8ClFO . It has a molecular weight of 174.599 g/mol . The IUPAC name for this compound is (2-chloro-6-fluoro-3-methylphenyl)methanol . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H8ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3,11H,4H2,1H3
. The SMILES representation is CC1=C(C(=C(C=C1)F)CO)Cl
. Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 174.599 g/mol . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols
Research has been conducted on the synthesis and characterization of aromatic alcohols, including 2-Chloro-6-fluorobenzyl alcohol. This study used biotransformation with Baker’s Yeast cells, both in free and immobilized forms, in glycerol-water mixtures. The products were characterized using spectroscopic techniques, emphasizing an eco-friendly approach (Saharan & Joshi, 2016).
Oxidative Removal and Orthogonal Alcohol Deprotection
In another study, the practical removal of p-methylbenzyl (MBn) protections of alcohols, including similar compounds to 2-Chloro-6-fluoro-3-methylbenzyl alcohol, was explored. This involved treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone. The study highlighted chemoselective removal strategies and the tolerance of MBn groups to certain chemical treatments (Ikeuchi et al., 2019).
Applications in Radiofluorination
A study on methyl substituted benzyl groups, similar to this compound, demonstrated their application in radiofluorination. The research tested various methyl substituted benzyl groups for protecting hydroxyl groups in nucleophilic aromatic radiofluorination processes, showcasing significant yields in specific conditions (Malik et al., 2011).
Synthesis and Catalytic Oxidation Properties
Research on Schiff base ligands, including compounds structurally related to this compound, highlighted their synthesis and characterization. The study presented the catalytic oxidation properties of these ligands and their complexes, emphasizing their potential in various catalytic applications (Yang, 2014).
Photocatalytic Oxidation of Benzyl Alcohol Derivatives
A significant study on the photocatalytic oxidation of benzyl alcohol derivatives, including those similar to this compound, was conducted. The research focused on the conversion of these alcohols to aldehydes using TiO2 photocatalysts, under both UV and visible light. The study provided insights into the photocatalytic mechanisms and efficiencies under various conditions (Higashimoto et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
As an alcohol, it may interact with various biological molecules, potentially influencing their function .
Mode of Action
For instance, they can be converted into alkyl halides, tosylates, alkenes, and esters . The specific interactions of 2-Chloro-6-fluoro-3-methylbenzyl alcohol with its targets would depend on the specific biochemical context.
Biochemical Pathways
Given its potential to be converted into various other compounds, it could potentially influence a variety of biochemical pathways .
Result of Action
The compound’s potential to be converted into various other compounds suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could influence how the compound interacts with its targets and is metabolized by the body .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-fluoro-3-methylbenzyl alcohol plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the hydroxyl group of this compound forming hydrogen bonds with the active site of the enzyme, thereby influencing the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as nucleic acids and lipids, potentially affecting their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it can lead to the upregulation or downregulation of specific genes involved in cell growth and apoptosis, thereby impacting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific receptors or enzymes, leading to either inhibition or activation of these biomolecules . For example, the compound can inhibit the activity of certain kinases, thereby altering signal transduction pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in enzyme expression levels and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as oxidative stress and cellular damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of specific metabolites in the cell. Additionally, the compound may interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), influencing its metabolic fate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism. The localization of this compound can thus affect its overall impact on cellular function.
Properties
IUPAC Name |
(2-chloro-6-fluoro-3-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHOAHOMVOQUAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378629 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-83-8 | |
Record name | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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